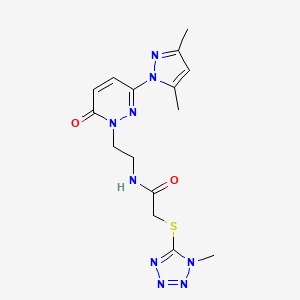

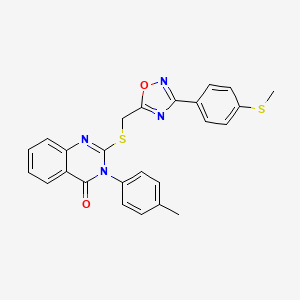

![molecular formula C15H15NO3 B2420850 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 153109-84-3](/img/structure/B2420850.png)

2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H15NO3 and a molecular weight of 257.28 .

Molecular Structure Analysis

The molecular structure of “2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol” is defined by its molecular formula, C15H15NO3 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol” are defined by its molecular structure. It has a molecular weight of 257.28 . More detailed properties, such as melting point, boiling point, and solubility, would require experimental determination.Scientific Research Applications

Optoelectronic Properties and Bioactivity

- Imine compounds, including derivatives similar to 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol, have been synthesized and characterized for their optoelectronic properties and potential bioactivity. These compounds showed potential inhibition properties against crucial proteins of SARS-CoV-2, indicating their relevance in medicinal chemistry and material science (Ashfaq et al., 2022).

Antioxidant Properties

- Schiff base ligands and their metal complexes have been evaluated for their antioxidant properties. These synthesized compounds demonstrated significant dose-dependent antioxidant activities, comparable with classical antioxidants like ascorbic acid and EDTA. This suggests their potential use in pharmaceuticals as synthetic antioxidants (Ibrahim et al., 2017).

Corrosion Inhibition

- Schiff base compounds have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds can act as effective mixed-type inhibitors, highlighting their potential application in materials science and engineering to enhance the durability of metals (Küstü et al., 2007).

DNA and Plasma Protein Probing

- Certain Schiff base ligands and their metal(II) complexes have been identified as effective probes of DNA and plasma proteins. These complexes primarily interact with DNA through groove binding, indicating their potential in biochemical research and drug development (Rani et al., 2020).

Antimicrobial Studies

- Novel azo-azomethine dyes derived from Schiff bases have been synthesized and tested for their antimicrobial properties. These compounds showed antibacterial activities against gram-positive bacteria, suggesting their use in developing new antimicrobial agents (Kose et al., 2013).

properties

IUPAC Name |

2-[(3,5-dimethoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-12(8-14(9-13)19-2)16-10-11-5-3-4-6-15(11)17/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREPXPYVXIADHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)

![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)